molecular formula C6H8BrNO B1512930 3-Bromotetrahydro-2H-pyran-2-carbonitrile CAS No. 1051940-71-6

3-Bromotetrahydro-2H-pyran-2-carbonitrile

Cat. No. B1512930
M. Wt: 190.04 g/mol
InChI Key: NXFVONYWTJVWRZ-UHFFFAOYSA-N
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Description

3-Bromotetrahydro-2H-pyran-2-carbonitrile is a chemical compound that is widely used in scientific research. This compound is an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Scientific Research Applications

Conformational Studies

  • Conformational Effects: Research on 3-halotetrahydropyrans, including 3-bromotetrahydropyran, reveals insights into their conformational equilibria, measured using NMR and IR spectroscopy. These studies are crucial for understanding the molecular behavior and structural properties of such compounds (Anderson & Geis, 1975).

Synthesis of Derivatives and Dyes

  • Novel Derivatives and Dyes Synthesis: 2H-pyran-3-carbonitrile derivatives demonstrate significant applications in the synthesis of new dyes. These derivatives exhibit strong fluorescence properties in various solvents, indicating their potential in materials science and photophysical studies (Tayade & Sekar, 2016).

Reactions and Methodologies

  • Facile Hetero-Diels-Alder Reactions: The compound plays a role in stereospecific endo-mode cyclo-additions, leading to the synthesis of 2-alkoxy-3,4-dihydro-2H-pyran-6-carbonitriles. This highlights its importance in facilitating certain chemical reactions (John, Schmid, & Wyler, 1987).

Crystal Structure Analysis

  • Molecular and Crystal Structure Analysis: The study of single crystals of related compounds like 2-oxo-5,6-dihydro-2H-pyran-3-carbonitrile aids in understanding the molecular and crystal structures of such compounds, which is essential in the field of crystallography and materials science (Jansone et al., 2007).

Green Chemistry Approaches

  • Ultrasound Promoted Synthesis: Innovative synthesis methods like using ultrasound irradiation in aqueous media for assembling 2-amino-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile scaffolds, demonstrate the application of green chemistry principles in synthesizing derivatives (Banitaba, Safari, & Khalili, 2013).

Pharmaceutical Research

  • Design and Synthesis for Antimicrobial Activity: The synthesis and characterization of derivatives for potential antimicrobial activities highlight its significance in pharmaceutical research and development (Lagu & Yejella, 2020).

properties

IUPAC Name

3-bromooxane-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrNO/c7-5-2-1-3-9-6(5)4-8/h5-6H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXFVONYWTJVWRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(OC1)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80856289
Record name 3-Bromooxane-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80856289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromotetrahydro-2H-pyran-2-carbonitrile

CAS RN

1051940-71-6
Record name 3-Bromooxane-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80856289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Bromotetrahydro-2H-pyran-2-carbonitrile
Reactant of Route 5
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Reactant of Route 6
3-Bromotetrahydro-2H-pyran-2-carbonitrile

Citations

For This Compound
1
Citations
KM Demkiw - 2023 - search.proquest.com
The presence of a suitably positioned halogen atom is sufficient to confer high stereoselection in the nucleophilic additions to many halogenated compounds. The mode in which a …
Number of citations: 0 search.proquest.com

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